molecular formula C5H6O B3127738 2-Ethynyloxetane CAS No. 33869-43-1

2-Ethynyloxetane

Cat. No. B3127738
CAS RN: 33869-43-1
M. Wt: 82.1 g/mol
InChI Key: ADMZVQKLKIHRLR-UHFFFAOYSA-N
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Description

2-Ethynyloxetane is a cyclic, organic compound with the chemical formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .


Synthesis Analysis

The synthesis of oxetanes, including 2-Ethynyloxetane, often involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . A related method uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of 2-Ethynyloxetane consists of a four-membered ring containing three carbon atoms and one oxygen atom . The presence of an ethynyl group (C≡CH) attached to the oxetane ring distinguishes 2-Ethynyloxetane from other oxetane derivatives .


Chemical Reactions Analysis

Oxetanes, including 2-Ethynyloxetane, can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA . Consecutive ring expansion can be performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-Ethynyloxetane has garnered interest in drug discovery due to its intriguing structural features. Researchers have explored its potential as a building block for novel pharmaceuticals. The alkyne functionality in 2-Ethynyloxetane allows for versatile modifications, making it a valuable scaffold for designing bioactive compounds .

Polymer Chemistry and Materials Science

The strained oxetane ring in 2-Ethynyloxetane contributes to its reactivity. Polymer chemists have utilized this compound to synthesize functional polymers with unique properties. By incorporating 2-Ethynyloxetane units into polymer chains, they achieve controlled cross-linking, improved mechanical strength, and enhanced thermal stability .

Click Chemistry and Bioconjugation

The alkyne group in 2-Ethynyloxetane participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This “click chemistry” approach enables efficient bioconjugation, labeling, and drug delivery. Researchers have exploited 2-Ethynyloxetane as a clickable handle for site-specific modifications of biomolecules .

Organic Synthesis and Ring Expansion Reactions

2-Ethynyloxetane serves as a precursor for the synthesis of larger ring systems. Ring expansion reactions, facilitated by heating, transform the oxetane ring into tetrahydrofuran (THF) or tetrahydropyran (THP). These expanded rings find applications in natural product synthesis and complex molecule construction .

Functional Materials and Optoelectronics

Researchers have explored 2-Ethynyloxetane derivatives as building blocks for functional materials. By incorporating them into conjugated systems, such as π-conjugated polymers or organic semiconductors, they enhance charge transport properties and optoelectronic performance .

Bioorthogonal Chemistry and Imaging

The bioorthogonal reactivity of 2-Ethynyloxetane allows selective labeling of biomolecules in living systems. Researchers use it in combination with bioorthogonal reactions (e.g., strain-promoted azide-alkyne cycloaddition) for imaging cellular processes and studying biological pathways .

Safety and Hazards

The safety data sheet for 2-Ethynyloxetane suggests that it should be handled with care . Specific safety measures and potential hazards are not detailed in the available sources. Therefore, it is recommended to follow standard laboratory safety protocols when handling this compound.

Future Directions

Oxetanes, including 2-Ethynyloxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, with the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions being analyzed . This suggests that 2-Ethynyloxetane and other oxetanes may continue to play a significant role in future drug discovery and development efforts .

properties

IUPAC Name

2-ethynyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZVQKLKIHRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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